molecular formula C9H7F3N2O B14844462 6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one

6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one

Cat. No.: B14844462
M. Wt: 216.16 g/mol
InChI Key: AFRPFHSOOAFGGA-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the naphthyridine ring system. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one typically involves the introduction of the trifluoromethyl group into the naphthyridine ring system. One common method involves the reaction of 2,7-naphthyridine with trifluoromethylating agents under specific conditions. For example, the use of sodium trifluoromethanesulfinate (CF₃SO₂Na) as a trifluoromethyl source in the presence of a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced naphthyridine compounds.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine hydrides.

Scientific Research Applications

6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)quinoline: Similar structure with a quinoline ring instead of a naphthyridine ring.

    6-(Trifluoromethyl)pyridine: Contains a pyridine ring with a trifluoromethyl group.

    6-(Trifluoromethyl)isoquinoline: Isoquinoline ring system with a trifluoromethyl group.

Uniqueness

6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one is unique due to its specific naphthyridine ring system combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

6-(trifluoromethyl)-2,4-dihydro-1H-2,7-naphthyridin-3-one

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)7-1-5-2-8(15)14-4-6(5)3-13-7/h1,3H,2,4H2,(H,14,15)

InChI Key

AFRPFHSOOAFGGA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=NC=C2CNC1=O)C(F)(F)F

Origin of Product

United States

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